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molecular formula C10H13BrO B2991163 3-Bromo-5-tert-butylphenol CAS No. 1047661-26-6

3-Bromo-5-tert-butylphenol

Cat. No. B2991163
M. Wt: 229.117
InChI Key: FLCMLHFCSZJOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299267B2

Procedure details

To a stirring solution of 34 mL of 1.6 M n-BuLi in hexanes in 20 mL of THF at −78° C. was added 8.15 g of 1,3-dibromo-5-tert-butylbenzene in 80 mL of THF dropwise over a period of 1 h. After 1 h at −78° C., 4.6 mL of B(OMe)3 was added, and after 20 min. the cold bath was removed and stirring continued with warming to r.t. After 1 h, EtOAc and 70 mL of 1 N HCl were added, and the layers were separated. The organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated. To a stirring mixture of the crude product in 105 mL of 1 N NaOH at 0° C. was added 22 mL of H2O2 (30 wt % in H2O) dropwise. After 25 min. 5 N HCl was added to a pH=1. Ethyl acetate was added, and the organic layer was washed with 80 mL of brine, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (hexanes to 10% EtOAc/hexanes) provided 6.54 g of 3-bromo-5-tert-butylphenol as an orange oil with some impurity.
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.[Br:6][C:7]1[CH:12]=[C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:10]=[C:9](Br)[CH:8]=1.B(OC)(OC)[O:19]C>C1COCC1>[Br:6][C:7]1[CH:8]=[C:9]([OH:19])[CH:10]=[C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:12]=1

Inputs

Step One
Name
Quantity
34 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
8.15 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)C(C)(C)C)Br
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after 20 min. the cold bath was removed
Duration
20 min
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
EtOAc and 70 mL of 1 N HCl were added
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To a stirring mixture of the crude product in 105 mL of 1 N NaOH at 0° C.
ADDITION
Type
ADDITION
Details
was added 22 mL of H2O2 (30 wt % in H2O) dropwise
WAIT
Type
WAIT
Details
After 25 min
Duration
25 min
ADDITION
Type
ADDITION
Details
5 N HCl was added to a pH=1
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
WASH
Type
WASH
Details
the organic layer was washed with 80 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (hexanes to 10% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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